(5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetaldehyde, AldrichCPR
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Overview
Description
(5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetaldehyde, AldrichCPR, is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyluracil with an aldehyde source under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetic acid.
Reduction: 5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
(5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar structure that is widely used in organic synthesis.
Meldrum’s acid: Another compound with a similar functional group that is used in various chemical reactions.
Uniqueness
(5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetaldehyde is unique due to its specific substitution pattern on the pyrimidine ring and the presence of an aldehyde group
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-9(2-3-10)7(12)8-6(5)11/h3-4H,2H2,1H3,(H,8,11,12) |
InChI Key |
AFLQFVUCBMXFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC=O |
Origin of Product |
United States |
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